

# An In-depth Technical Guide on the Physicochemical Properties of Enoxacin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | Enoxacin |           |  |  |
| Cat. No.:            | B1671340 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Enoxacin** is a synthetic, broad-spectrum fluoroquinolone antibacterial agent.[1][2][3] Structurally, it is a 1,8-naphthyridine derivative, distinguished by an ethyl group at the 1-position, a carboxyl group at the 3-position, an oxo substituent at the 4-position, a fluoro substituent at the 6-position, and a piperazin-1-yl group at the 7-position.[3] Primarily used in the treatment of urinary tract infections and gonorrhea, its efficacy is rooted in the inhibition of bacterial DNA synthesis.[2][3][4] Beyond its antibacterial properties, recent research has unveiled its potential in oncology, notably its ability to modulate microRNA (miRNA) processing and inhibit cancer-specific growth.[4]

This guide provides a comprehensive overview of the core physicochemical properties of **enoxacin**, detailed experimental protocols for their determination, and a visualization of its key signaling pathway interactions. All quantitative data are summarized for clarity and comparative analysis.

## **Core Physicochemical Properties of Enoxacin**

The fundamental physicochemical characteristics of **enoxacin** are crucial for its formulation, delivery, and pharmacokinetic profile. These properties are summarized in the tables below.

### **Table 1: General and Chemical Identifiers**



| Property         | Value                                                                                       | Reference |
|------------------|---------------------------------------------------------------------------------------------|-----------|
| IUPAC Name       | 1-ethyl-6-fluoro-4-oxo-7-<br>piperazin-1-yl-1,8-<br>naphthyridine-3-carboxylic acid         | [2]       |
| CAS Number       | 74011-58-8                                                                                  | [2]       |
| Chemical Formula | $C_{15}H_{17}FN_4O_3$ (Anhydrous)<br>$C_{15}H_{17}FN_4O_3 \cdot 1.5H_2O$<br>(Sesquihydrate) | [1]       |
| Molecular Weight | 320.32 g/mol (Anhydrous)<br>329.33 g/mol (Sesquihydrate)                                    | [1][3]    |
| Appearance       | White to light yellow powder/crystals                                                       | [1]       |

**Table 2: Physicochemical Data** 

| Property                     | Value                          | Method/Note                     | Reference |
|------------------------------|--------------------------------|---------------------------------|-----------|
| Melting Point                | 220–224 °C                     | [2]                             |           |
| Boiling Point                | 569.9 ± 50.0 °C                | Predicted                       |           |
| Water Solubility             | Insoluble                      |                                 |           |
| 3.43 g/L                     |                                | -                               |           |
| ~10 mg/mL                    | In PBS (pH 7.2)                | -                               |           |
| 50 mg/mL                     | In 1 M NaOH                    |                                 |           |
| Partition Coefficient (logP) | -0.2                           | Ion-corrected                   |           |
| -0.97                        | ALOGPS (Predicted)             |                                 | •         |
| Dissociation Constant (pKa)  | 5.31                           | Strongest Acidic<br>(Predicted) |           |
| 8.68                         | Strongest Basic<br>(Predicted) |                                 |           |



## **Experimental Protocols**

Accurate determination of physicochemical properties is paramount in drug development. The following sections detail standard methodologies for key experimental procedures.

# **Experimental Workflow for Physicochemical Characterization**

The following diagram outlines a general workflow for the comprehensive physicochemical analysis of a compound like **enoxacin**.





Click to download full resolution via product page

Caption: Workflow for Physicochemical Analysis.

## **Melting Point Determination (Capillary Method)**

The melting point is a fundamental indicator of purity.[5]

 Principle: A small, finely powdered sample of the crystalline solid is heated slowly at a controlled rate. The temperature range from the first sign of melting (the appearance of



liquid) to the complete liquefaction of the solid is recorded as the melting point range.[5][6]

 Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a heating medium (oil bath or metal block).[5][7]

#### Procedure:

- A small amount of the dry, finely powdered enoxacin is packed into a capillary tube to a height of 1-2 mm.[7][8]
- The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7][8]
- The assembly is placed in the heating bath of the melting point apparatus.
- The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.[5]
- The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[7]

## **Aqueous Solubility Determination (Shake-Flask Method)**

The shake-flask method is the gold standard for determining thermodynamic solubility.[9]

- Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature for a prolonged period to ensure equilibrium is reached between the undissolved solid and the saturated solution.[10]
- Apparatus: Stoppered flasks or vials, an orbital shaker with temperature control, a centrifuge, filtration apparatus (e.g., syringe filters), and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).[11]

#### Procedure:

 An excess amount of **enoxacin** is added to a series of vials containing the aqueous buffer of interest.[10]



- The vials are sealed and placed in a shaker bath, typically agitated at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to achieve equilibrium.[11][12]
- After equilibration, the samples are allowed to stand to permit the settling of excess solid.
- An aliquot of the supernatant is carefully removed and filtered (e.g., using a 0.22 μm filter)
  or centrifuged at high speed to remove any undissolved particles.[11]
- The concentration of **enoxacin** in the clear filtrate or supernatant is determined using a validated analytical method, such as HPLC-UV, against a standard calibration curve.[11]
  [12]

# Dissociation Constant (pKa) Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[13][14][15]

- Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a pH meter as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[13][15]
- Apparatus: A calibrated pH meter with a combination electrode, a burette, a magnetic stirrer, a constant temperature bath, and titration vessels.[13]
- Procedure:
  - A precise amount of **enoxacin** is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).
    [13]
  - The solution is made acidic (e.g., to pH 2) with a standard solution of HCl.[13]
  - The solution is then titrated with standardized NaOH solution, added in small, precise increments.[13]
  - After each addition of titrant, the solution is stirred to equilibrium, and the pH is recorded.



- The titration continues until the pH reaches a basic value (e.g., pH 12).[13]
- A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points, which are identified from the inflection points of the curve.

# Partition Coefficient (logP) Determination (RP-HPLC Method)

The octanol-water partition coefficient (logP) is a key measure of lipophilicity. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a rapid and reliable estimation.[16][17]

- Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. A linear relationship is established between the logarithm of the capacity factor (log k') of a series of standard compounds and their known logP values.
   The logP of the test compound is then interpolated from this calibration curve using its measured retention time.[16]
- Apparatus: An HPLC system equipped with a pump, injector, a reverse-phase column (e.g., C18), a UV detector, and a data acquisition system.[18]
- Procedure:
  - A set of reference compounds with known logP values spanning a relevant range is selected.
  - Isocratic elution is performed using a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[19]
  - The retention time (t\_R) for each reference compound and the test compound (enoxacin) is measured. The column dead time (t\_0) is determined using a non-retained compound.
    [18]
  - The capacity factor (k') is calculated for each compound using the formula:  $k' = (t_R t_0) / t_0.[17]$



- A calibration curve is constructed by plotting the log k' of the reference compounds against their known logP values.
- The logP of enoxacin is calculated by substituting its log k' value into the regression equation derived from the calibration curve.[16]

## **Signaling Pathway Involvement**

**Enoxacin**'s biological activity extends beyond simple antibacterial action, involving complex interactions with both bacterial and eukaryotic cellular machinery.

### **Mechanism of Antibacterial Action**

The primary mechanism of action for **enoxacin**, like other fluoroquinolones, is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. [2][20][21] These enzymes are critical for DNA replication, transcription, and repair.[2] By trapping the enzyme-DNA complex, **enoxacin** introduces double-strand breaks in the bacterial DNA, leading to a rapid bactericidal effect.[21][22]





Click to download full resolution via product page

Caption: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV.

## **Modulation of Host Cell Signaling**

Recent studies have revealed that **enoxacin** can also interact with eukaryotic cell pathways, contributing to its potential anti-inflammatory and anti-cancer effects.

Inhibition of JNK Signaling Pathway: Enoxacin has been shown to suppress
 osteoclastogenesis (the formation of bone-resorbing cells) by inhibiting the c-Jun N-terminal



kinase (JNK) signaling pathway, which is a part of the MAPK pathway.[23][24] This inhibition reduces the activity of downstream transcription factors essential for osteoclast differentiation.[23]



Click to download full resolution via product page

Caption: **Enoxacin** suppresses the JNK signaling pathway.

• Enhancement of microRNA Processing: **Enoxacin** can bind to the TAR RNA-binding protein 2 (TRBP), a key component of the Dicer complex which is essential for miRNA maturation. [25][26] By binding to TRBP, **enoxacin** enhances its affinity for precursor-miRNAs (pre-



miRNAs), thereby promoting their processing into mature miRNAs.[27][28] This global enhancement of miRNA biogenesis can restore the expression of tumor-suppressor miRNAs, contributing to **enoxacin**'s observed anti-cancer effects.[25]



Click to download full resolution via product page

Caption: **Enoxacin** enhances TRBP-mediated microRNA maturation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. toku-e.com [toku-e.com]
- 2. Enoxacin Wikipedia [en.wikipedia.org]
- 3. Enoxacin | C15H17FN4O3 | CID 3229 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The New Face of a Well-Known Antibiotic: A Review of the Anticancer Activity of Enoxacin and Its Derivatives PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. pennwest.edu [pennwest.edu]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. enamine.net [enamine.net]
- 12. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 13. Protocol for Determining pKa Using Potentiometric Titration Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method PMC [pmc.ncbi.nlm.nih.gov]
- 18. ecetoc.org [ecetoc.org]
- 19. hysz.nju.edu.cn [hysz.nju.edu.cn]

### Foundational & Exploratory





- 20. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 21. DNA gyrase, topoisomerase IV, and the 4-quinolones PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Bisphosphonate-enoxacin inhibit osteoclast formation and function by abrogating RANKL-induced JNK signalling pathways during osteoporosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Small molecule enoxacin is a cancer-specific growth inhibitor that acts by enhancing TAR RNA-binding protein 2-mediated microRNA processing PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Modulating microRNA Processing: Enoxacin, the Progenitor of a New Class of Drugs -PMC [pmc.ncbi.nlm.nih.gov]
- 28. A small molecule enhances RNA interference and promotes microRNA processing PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical Properties of Enoxacin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671340#physicochemical-properties-of-enoxacin]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com